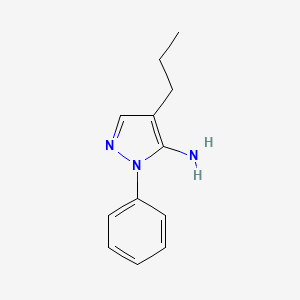

1-Phenyl-4-propyl-1h-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2-phenyl-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-2-6-10-9-14-15(12(10)13)11-7-4-3-5-8-11/h3-5,7-9H,2,6,13H2,1H3 |

InChI Key |

SXWAXKKTBYQQIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N(N=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 4 Propyl 1h Pyrazol 5 Amine

Established Synthetic Routes for the Pyrazole (B372694) Core in 1-Phenyl-4-propyl-1H-pyrazol-5-amine

The traditional synthesis of the this compound scaffold relies on well-established chemical reactions, primarily centered around the formation of the pyrazole ring through cyclization, followed by the strategic introduction of the required substituents.

Cyclization Reactions for 1H-Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. beilstein-journals.org In the context of this compound, this involves the reaction of phenylhydrazine (B124118) with a suitably substituted β-ketonitrile. The use of a β-ketonitrile is crucial as the nitrile group serves as a precursor to the C5-amine functionality.

The reaction mechanism initiates with the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group. This is followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the phenyl group on the nitrogen atoms, can be influenced by reaction conditions and the structure of the reactants.

Strategies for Introduction of Phenyl and Propyl Substituents

The introduction of the phenyl and propyl substituents is typically achieved through the careful selection of starting materials.

Phenyl Group at N1-Position: The phenyl group at the N1 position is incorporated by using phenylhydrazine as the hydrazine component in the Knorr synthesis. The reaction of phenylhydrazine with an appropriate 1,3-dicarbonyl compound directly leads to the formation of an N-phenylpyrazole.

Propyl Group at C4-Position: The propyl group at the C4 position is introduced by utilizing a β-ketonitrile precursor that is already substituted at the α-position with a propyl group. A key intermediate for this purpose is 2-propyl-3-oxobutanenitrile. The synthesis of such α-alkylated β-ketonitriles can be achieved through the condensation of an ester with a nitrile in the presence of a strong base. For instance, the reaction of ethyl acetate (B1210297) with pentanenitrile, or a similar strategy, can yield the desired 2-propyl-3-oxobutanenitrile. The subsequent reaction of this precursor with phenylhydrazine ensures the placement of the propyl group at the C4 position of the resulting pyrazole ring.

Amination Protocols for the C5 Position of the Pyrazole Ring

The amino group at the C5 position is most commonly introduced by utilizing a β-ketonitrile as the 1,3-dicarbonyl component in the cyclization reaction. The nitrile functionality in the starting material is converted into the amino group during the pyrazole ring formation. This approach is highly efficient as it incorporates the desired functional group from the outset of the synthesis.

Alternative methods for introducing an amino group at the C5 position exist, such as the amination of a pre-formed pyrazole ring. However, these methods can be less direct and may require harsher reaction conditions or the use of specific activating groups. Therefore, the use of β-ketonitriles remains the preferred and more direct strategy for the synthesis of 5-aminopyrazoles.

Novel Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. These novel approaches aim to improve reaction efficiency, reduce waste, and utilize safer reagents and solvents.

Catalytic Methods for Enhanced Reaction Efficiency

Various catalysts have been employed to enhance the efficiency of pyrazole synthesis. Lewis acids, such as scandium triflate, have been shown to effectively catalyze the condensation reaction, often leading to higher yields and shorter reaction times. mdpi.com The use of nanocatalysts, like nano-ZnO, has also been explored as a green and efficient method for the synthesis of pyrazole derivatives. researchgate.net These catalysts can often be recovered and reused, adding to the sustainability of the process.

Furthermore, palladium-catalyzed cross-coupling reactions have been utilized for the C-H functionalization of pyrazoles, which could provide alternative routes for introducing substituents. researchgate.net While not a direct synthesis of the target molecule from simple precursors, these methods offer powerful tools for the late-stage modification of the pyrazole scaffold.

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. Key strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water or ethanol (B145695) is a primary focus. jetir.orgacs.org Reactions in aqueous media not only reduce the environmental impact but can also simplify work-up procedures.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with microwave irradiation, can significantly reduce waste and energy consumption. beilstein-journals.org

Multi-component Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a complex product, are highly atom-economical and efficient. beilstein-journals.orgmdpi.comnih.govmdpi.comrsc.org The development of a multi-component reaction for the synthesis of this compound, by combining phenylhydrazine, a source of the propyl group, and a nitrile-containing component in one pot, would represent a significant advancement in its sustainable synthesis.

The application of these green chemistry principles to the synthesis of this compound holds the potential to make its production more sustainable and economically viable.

Derivatization Strategies for this compound Analogues

Strategies for creating analogues of this compound focus on the selective modification of its four primary structural components: the N1-phenyl moiety, the C4-propyl chain, the C5-amino group, and the C3 position of the pyrazole core. Each site offers unique opportunities for functionalization to generate a diverse library of related compounds.

The electronic nature of the substituents on the phenyl ring has a pronounced effect on the reactivity of the pyrazole system and the yields of subsequent reactions. For instance, in the synthesis of related fused pyrazole systems, the presence of an electron-withdrawing group on the N-aryl moiety was found to increase reaction yields due to the enhanced electrophilicity of the carbonyl carbon involved in the cyclization. nih.gov Conversely, electron-donating groups can decrease this electrophilicity, leading to lower product yields. nih.gov The synthesis of various phenylazopyrazoles has shown that yields can be reduced when either strong electron-donating groups (like -OMe) or strong electron-withdrawing groups are present on the precursor aniline, likely due to effects on the reactivity and formation of the initial diazonium salt. beilstein-journals.orgbeilstein-archives.org

Common modifications include the incorporation of alkyl, halogen, trifluoromethyl, and sulfamoyl groups, as seen in various biologically evaluated 5-aminopyrazole analogues. nih.gov

| Substituent (Position) | Example Precursor | Observed Effect/Synthetic Context | Reference |

|---|---|---|---|

| 4-Methyl | 4-Methylphenylhydrazine | Used in the synthesis of NPY5 antagonist analogues. nih.gov | nih.gov |

| 2,4,6-Trichloro | 2,4,6-Trichlorophenylhydrazine | Incorporated into potent CRF-1 receptor antagonists. nih.gov | nih.gov |

| 4-Sulfamoyl | 4-Sulfamoylphenylhydrazine | Used to synthesize specific 5-amino-4-carbethoxy-3-methyl-1-(4-sulfamoylphenyl)pyrazole derivatives. | |

| Electron-Withdrawing Groups (e.g., -NO₂) | Substituted Phenylhydrazine | Generally increases yields in subsequent cyclization reactions by enhancing electrophilicity. nih.gov | nih.gov |

| Electron-Donating Groups (e.g., -OCH₃) | Substituted Phenylhydrazine | Can decrease yields in certain synthetic steps by reducing the reactivity of key intermediates. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |

Modification of the C4-propyl chain is fundamental for studying structure-activity relationships. These alterations can be achieved either by utilizing different starting materials during the pyrazole ring synthesis or by post-synthetic modification of the core structure.

The most direct synthetic route to vary the C4-alkyl group is through the condensation of a substituted phenylhydrazine with a functionalized β-ketonitrile. nih.gov The structure of the β-ketonitrile dictates the final substituent at the C4 position. Therefore, by selecting precursors such as 2-cyanoheptanoic acid derivatives or 2-cyanocyclohexanecarboxylic acid derivatives, analogues with longer, branched, or cyclic chains at C4 can be synthesized.

Post-synthetic modification offers another versatile approach. The C4 position of the pyrazole ring is susceptible to electrophilic substitution. rrbdavc.orgscribd.com A widely used method is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position using phosphorus oxychloride and dimethylformamide. nih.gov This aldehyde function serves as a crucial synthetic handle for a variety of subsequent transformations, including:

Oxidation to a carboxylic acid.

Reduction to a hydroxymethyl group.

Condensation reactions with amines or active methylene (B1212753) compounds to extend the chain or introduce new functional groups.

Other direct C4-functionalization methods for pyrazole systems include acylation and thiocyanation, further expanding the range of possible analogues. scispace.comrsc.orgbeilstein-journals.org

| Strategy | Reagents/Precursors | Resulting C4-Functionality | Synthetic Implication |

|---|---|---|---|

| Precursor Modification | Alternative β-ketonitriles | Varied alkyl or cycloalkyl chains | Allows for diverse lipophilic groups at C4 from the start of the synthesis. nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl (-CHO) | Creates a versatile intermediate for further chain extension or functionalization. nih.gov |

| Acylation | Acyl chlorides, Lewis acid | Acyl (e.g., -COCH₃) | Introduces a keto group for further derivatization. scispace.comrsc.org |

| Thiocyanation | PhICl₂, NH₄SCN | Thiocyanate (-SCN) | Introduces a sulfur-containing functional group. beilstein-journals.org |

The C5-amino group is a key nucleophilic center in the this compound molecule, making it a prime site for derivatization. nih.gov Its reactivity allows for a wide range of chemical transformations to produce diverse analogues.

Common functionalization strategies include:

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is a standard method for introducing a vast array of substituents.

Schiff Base Formation: Condensation with various aldehydes or ketones leads to the formation of imines (Schiff bases). This reaction is demonstrated in the synthesis of nitrofurantoin (B1679001) analogues where a 5-aminopyrazole is condensed with 5-nitrofuran-2-carbaldehyde. ekb.eg

Cyclocondensation Reactions: The C5-amino group, acting as a binucleophile in conjunction with the C4-carbon, is instrumental in constructing fused heterocyclic systems. Reaction with 1,3-bielectrophiles such as β-diketones or α,β-unsaturated ketones can yield fused pyridines, leading to the formation of pyrazolo[3,4-b]pyridines. nih.gov Similarly, reactions with other reagents can produce pyrazolo[1,5-a]pyrimidines and other fused systems. nih.gov

Oxidative Coupling: Under specific conditions, such as copper-catalyzed oxidation, the N-H bonds of the amino group can participate in oxidative dehydrogenative coupling reactions to form dimeric azo or hydrazo compounds. mdpi.com

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acylation | R-COCl or (RCO)₂O, Base | Amide (-NHCOR) | nih.gov |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide (-NHSO₂R) | |

| Schiff Base Formation | R-CHO or R₂C=O | Imine (-N=CHR or -N=CR₂) | ekb.eg |

| Cyclocondensation | α,β-Unsaturated Ketones | Fused Pyrazolo[3,4-b]pyridine | nih.gov |

| Oxidative Coupling | Cu(OAc)₂, Oxidant (e.g., BPO) | Dimer (Azo linkage) | mdpi.com |

With the N1, C4, and C5 positions of the parent molecule occupied, the remaining site on the pyrazole heterocycle for further substitution is the C3 position. Generating analogues via C3 functionalization requires regioselective synthetic methods.

Direct electrophilic substitution at C3 on a heavily substituted, electron-rich pyrazole ring can be challenging and may lack regioselectivity. Therefore, more controlled strategies are often employed:

Synthesis from Functionalized Precursors: A common approach is to construct the pyrazole ring using a starting material that already contains a desired functional group or a synthetic handle at the position corresponding to C3. For example, using a diketone with a terminal functionalized group in the initial condensation with phenylhydrazine can install substituents at C3 with high regioselectivity. nih.gov

Multicomponent and Cycloaddition Reactions: Modern synthetic methods allow for the construction of fully substituted pyrazoles in a single step with predictable regiochemistry. nih.gov For instance, 1,3-dipolar cycloaddition reactions can be designed to yield specific 1,3,4,5-tetrasubstituted pyrazoles. nih.gov Regioselectivity can sometimes be switched by using mediating reagents, allowing access to different isomers from the same set of starting materials. acs.org

Metal-Catalyzed Cross-Coupling: A powerful strategy for introducing aryl, alkyl, or other groups at C3 involves pre-installing a halogen (e.g., bromine or iodine) at this position. The resulting 3-halopyrazole can then undergo various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.

C-H Activation: Transition-metal-catalyzed C-H activation is an emerging strategy for derivatization. While direct C-H activation at C3 of the pyrazole is one possibility, another demonstrated approach is the regioselective C-H activation of the N1-phenyl ring, leading to cyclization and the formation of novel fused polycyclic systems. rsc.org

| Strategy | Description | Typical Outcome |

|---|---|---|

| Synthesis from Precursors | Utilizing starting materials (e.g., 1,3-diketones) with pre-installed functional groups that will become the C3 substituent. nih.gov | High regioselectivity for C3-functionalized pyrazoles. |

| Multicomponent Reactions | One-pot reactions combining three or more starting materials to build the substituted pyrazole core directly. nih.gov | Access to 1,3,4,5-tetrasubstituted pyrazoles. |

| Halogenation & Cross-Coupling | Introduction of a halogen at C3, followed by Pd- or Cu-catalyzed reactions to form new C-C or C-heteroatom bonds. | Diverse aryl, vinyl, or alkynyl groups at C3. |

| C-H Activation/Annulation | Transition-metal-catalyzed reaction on a C-H bond (e.g., on the N-phenyl ring) to form a new ring. rsc.org | Fused polycyclic pyrazole derivatives. |

Elucidation of Molecular Interactions and Mechanisms of Action in Research Contexts

Exploration of Target Engagement of 1-Phenyl-4-propyl-1H-pyrazol-5-amine

Enzyme Inhibition Studies in Cell-Free Systems

There are no available studies that have investigated the inhibitory activity of this compound against specific enzymes in cell-free systems. Consequently, data regarding its potency (e.g., IC50 values), mechanism of inhibition, or selectivity for particular enzymes are not available in the scientific literature.

Receptor Binding Assays in In Vitro Models

No receptor binding assays have been published for this compound. As a result, its affinity and selectivity for any specific receptors remain uncharacterized.

Biophysical Characterization of Protein-Ligand Interactions

There is no information available from biophysical studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, that detail the direct binding interactions between this compound and any protein targets.

Cellular Pathway Modulation by this compound

Investigation of Intracellular Signaling Cascades in Cultured Cells

The effects of this compound on intracellular signaling pathways in cultured cells have not been reported. Research into its potential to modulate specific signaling cascades is currently absent from the scientific record.

Effects on Key Cellular Processes in Model Systems

There are no published studies examining the effects of this compound on key cellular processes such as cell proliferation, apoptosis, or differentiation in any model systems.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Studies on analogues of this compound have revealed influences on gene expression and cellular regulatory pathways.

For instance, the compound Propyl-5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC), which shares the phenyl and propyl moieties, has been investigated for its bacteriostatic activity against Staphylococcus aureus. Whole-genome sequencing of S. aureus mutants resistant to HMPC identified missense mutations in the global transcriptional regulator gene mgrA. Secondary mutations were also found in the fmtC/mprF gene, which is involved in modifying phosphatidylglycerol. researchgate.net Furthermore, screening of a promoter-lux reporter array in S. aureus treated with HMPC showed a luminescence profile similar to that of DNA-damaging agents or DNA replication inhibitors, suggesting a potential mechanism of action linked to these pathways. researchgate.net

In a different context, the pyrazole (B372694) derivative 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) was found to inhibit the growth of Merkel cell carcinoma (MCC) cells. This effect is achieved by repressing the transcription of virus-encoded T antigens (TA), which are controlled by the noncoding control region (NCCR). mdpi.com This suggests a direct or indirect interaction with the cellular machinery that governs viral gene expression. The study also demonstrated that PHT directly targets and suppresses Glycogen Synthase Kinase 3 (GSK3), a kinase known to be involved in promoting TA transcription. mdpi.com

Pharmacological Characterization of this compound Analogues In Vitro

The pharmacological profile of the 1-phenyl-pyrazol-5-amine scaffold is primarily understood through in vitro studies of its various analogues. These studies have assessed the efficacy of these compounds in cell-based models and determined their potency in biochemical assays against specific molecular targets.

Assessment of Efficacy in Cell-Based Assays

Analogues of this compound have demonstrated notable efficacy in a variety of cell-based assays, particularly in oncology research. These compounds have shown the ability to suppress cell proliferation and induce cell death in various cancer cell lines.

For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were evaluated for their antiproliferative effects. The representative compound, 10h , strongly inhibited the proliferation of NCI-H520 lung cancer cells, SNU-16 gastric cancer cells, and KATO III gastric cancer cells, with IC50 values of 19 nM, 59 nM, and 73 nM, respectively. nih.gov

Another study on pyrazole derivatives investigated the cytotoxic effects of novel pyran-linked phthalazinone-pyrazole hybrids. These compounds displayed IC50 values ranging from 9.8 to 41.6 µM against human lung carcinoma (A549) and human cervical carcinoma (HeLa) cell lines.

The table below summarizes the efficacy of selected this compound analogues in various cancer cell lines.

| Compound/Analogue | Cell Line | Assay Type | Efficacy (IC50) |

| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative) | NCI-H520 (Lung Cancer) | Proliferation Assay | 19 nM |

| SNU-16 (Gastric Cancer) | Proliferation Assay | 59 nM | |

| KATO III (Gastric Cancer) | Proliferation Assay | 73 nM | |

| Pyran-linked phthalazinone-pyrazole hybrids | A549 (Lung Carcinoma) | Cytotoxicity (MTT) | 9.8–41.6 µM |

| HeLa (Cervical Carcinoma) | Cytotoxicity (MTT) | 9.8–41.6 µM |

Potency Determination in Biochemical Assays

Biochemical assays have been instrumental in identifying the specific molecular targets of pyrazole analogues and quantifying their inhibitory potency. These studies have revealed that this class of compounds can interact with key enzymes involved in cellular signaling pathways, such as kinases.

A notable example is the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a highly selective inhibitor of p38 MAP kinase. nih.govacs.orgacs.org This compound binds to the ATP binding pocket of the kinase, and its potency is enhanced by a unique hydrogen bond between the exocyclic amine of the inhibitor and the amino acid threonine 106 of the p38 protein. nih.govacs.org

In another study, the 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , was identified as a potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitor. It demonstrated nanomolar activity against several FGFR isoforms in biochemical assays. nih.gov An X-ray co-crystal structure confirmed that this compound binds irreversibly to FGFR1. nih.gov

The inhibitory activities of these analogues against their respective kinase targets are detailed in the table below.

| Compound/Analogue | Target Enzyme | Assay Type | Potency (IC50) |

| RO3201195 | p38 MAP kinase | Biochemical Inhibition | - |

| Compound 10h | FGFR1 | Biochemical Inhibition | 46 nM |

| FGFR2 | Biochemical Inhibition | 41 nM | |

| FGFR3 | Biochemical Inhibition | 99 nM | |

| FGFR2 V564F mutant | Biochemical Inhibition | 62 nM | |

| PHT | GSK3 | In vitro kinase assay | Direct Inhibition |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Phenyl 4 Propyl 1h Pyrazol 5 Amine Derivatives

Systematic Structural Modifications and Their Impact on Research-Relevant Activities

Systematic structural modifications of pyrazole (B372694) derivatives have been a key strategy in medicinal chemistry to develop compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. benthamscience.comresearchgate.net The core scaffold of 1-Phenyl-4-propyl-1H-pyrazol-5-amine offers multiple positions for modification, allowing for a detailed investigation of the SAR.

The potency of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings.

Substitution on the Phenyl Ring: The electronic properties and the position of substituents on the phenyl ring at position 1 of the pyrazole core are critical for activity. For instance, in a series of 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea (B124793) derivatives, compounds with electron-withdrawing groups like dichloro and difluoro substitutions on the phenyl ring showed potent activity against S. aureus and Mycobacterium tuberculosis, respectively. rsc.org Specifically, a 3,4-dichlorophenyl derivative exhibited potent activity against S. aureus, while a 2,4-difluorophenyl derivative was effective against Mycobacterium tuberculosis. rsc.org Conversely, studies on other pyrazole derivatives as potential anti-inflammatory agents indicated that an electron-donating methoxy (B1213986) group at position-4 of a phenyl ring attached to the pyrazole moiety resulted in higher activity compared to an electron-withdrawing bromo group. nih.gov

Substitution on the Pyrazole Ring: Modifications at various positions of the pyrazole ring have been shown to modulate biological activity. For example, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of different residues at the 3(5)-position of 3,4,5-substituted pyrazoles was evaluated. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, the introduction of smaller groups like methyl or benzyl (B1604629) residues led to a decrease in activity. nih.gov Interestingly, a cyclopentyl moiety at this position resulted in similar activity to the diphenyl derivative. nih.gov Furthermore, in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, the size of alkyl groups at the 5-position of the pyrazole ring was found to be well-tolerated, with an n-propyl chain furnishing a compound with higher potency. acs.org

Impact of Different Functional Groups: The introduction of various functional groups can drastically alter the biological profile of pyrazole derivatives. For instance, the replacement of a diazenyl group with an aminomethylene group in a series of phenylpyrazole derivatives led to the development of potent anti-HIV agents. nih.gov The addition of a thiazole (B1198619) moiety to the pyrazole ring has been explored for its antitumor effects. nih.gov

The following table summarizes the impact of substituent variations on the potency of pyrazole derivatives based on findings from various studies.

| Compound Series | Substituent Modification | Effect on Potency | Therapeutic Area |

| 1,3-Diaryl pyrazole ureas/thioureas | 3,4-dichlorophenyl at position 1 | Potent activity | Antimicrobial (S. aureus) |

| 1,3-Diaryl pyrazole ureas/thioureas | 2,4-difluorophenyl at position 1 | Potent activity | Antimicrobial (M. tuberculosis) |

| Pyrazole-substituted heterocycles | 4-methoxyphenyl (electron-donating) | Higher activity | Anti-inflammatory |

| Pyrazole-substituted heterocycles | 4-bromophenyl (electron-withdrawing) | Lower activity | Anti-inflammatory |

| 3,4,5-substituted pyrazoles | Methyl or benzyl at position 3(5) | Decreased activity | Meprin inhibition |

| 3,4,5-substituted pyrazoles | Cyclopentyl at position 3(5) | Similar activity to diphenyl | Meprin inhibition |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides | n-propyl at pyrazole position 5 | Higher potency | NAAA inhibition |

| Phenylpyrazole derivatives | Aminomethylene linker | Potent activity | Anti-HIV |

Stereochemistry plays a pivotal role in the interaction of molecules with their biological targets. For chiral pyrazole derivatives, the spatial arrangement of atoms can significantly affect their binding affinity and efficacy.

Computer-aided design and molecular dynamics simulations of asymmetric pyrazole derivatives have been used to investigate enantioselective recognition. researchgate.net These studies have shown that analytes with hydrophobic groups and hydrogen bond acceptors near the chiral center are likely to be well-resolved by chiral stationary phases. researchgate.net This highlights the importance of the three-dimensional structure in molecular recognition. Although specific studies on the stereochemistry of this compound were not found, the principles of stereospecificity are broadly applicable to chiral derivatives within this class.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogues.

Various QSAR models, including 2D-QSAR and 3D-QSAR, have been developed for different series of pyrazole derivatives to understand the structural requirements for their biological activities.

2D-QSAR: In a study of pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, a 2D-QSAR model was developed using a genetic algorithm-based multiple linear regression (GA-MLR) approach. This model revealed the importance of molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments for the inhibitory activity.

3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric and electrostatic field requirements for activity. For 1H-pyrazole derivatives as EGFR inhibitors, CoMFA and CoMSIA models were developed that showed excellent predictive capacity. researchgate.net Similarly, for pyrazole derivatives as AChE inhibitors, 3D-QSAR analysis provided electrostatic and steric contour maps that correlated well with the results from 2D-QSAR.

5D-QSAR: A more advanced 5D-QSAR methodology, which considers induced-fit models, has been applied to 1H-pyrazole derivatives as EGFR inhibitors. nih.gov This model highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov

The table below presents key statistical parameters for some developed QSAR models for pyrazole derivatives.

| QSAR Model | Target | R²train | Q² | R²pred |

| 2D-QSAR | EGFR Inhibitors | 0.9816 | 0.9668 | 0.721131 |

| 3D-QSAR (CoMFA) | EGFR Inhibitors | 0.975 | 0.664 | - |

| 3D-QSAR (CoMSIA) | EGFR Inhibitors | 0.938 | 0.614 | - |

| 3D-QSAR (Hybrid) | PLK1 Inhibitors | - | - | - |

The predictive power of QSAR models is assessed through internal and external validation techniques. A high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q²), and a high predictive R² for an external test set are indicative of a robust and predictive model. shd-pub.org.rs For instance, a 2D-QSAR model for 1H-pyrazole analogs as EGFR inhibitors satisfied the universal benchmarks for a reliable model with an R²train of 0.9816 and a Q² of 0.9668. researchgate.net

Validated QSAR models can be effectively used to predict the activity of newly designed compounds. researchgate.net For example, 2D-QSAR models have been used to predict the anticancer activity of in-house synthesized pyrazole derivatives. researchgate.net Furthermore, the insights gained from the contour maps of 3D-QSAR models can guide the modification of existing compounds to enhance their interaction with the target, thereby improving their potency. nih.gov

Exploration of Structure-Property Relationships for Optimized Research Tools

The physicochemical properties of a compound, such as solubility, lipophilicity, and metabolic stability, are critical for its utility as a research tool. SPR studies aim to understand how modifications to the chemical structure influence these properties.

Molecular geometry, electronic structure, and other properties of pyrazole derivatives have been studied using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These studies provide insights into net charges, bond lengths, and electron affinities, which can be correlated with the biological activity and physicochemical properties of the compounds. For example, the introduction of a fluorine atom into a pyrazole derivative was shown to potentially increase the binding affinity to a protein target due to the high stability of the C-F bond. mdpi.com

Pharmacokinetic profiling of pyrazole derivatives has been performed in silico to assess their drug-likeness based on rules like Lipinski's rule of five. researchgate.net These studies evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) features, which are crucial for the development of compounds with favorable properties for in vivo research. researchgate.net By systematically modifying the structure and evaluating the impact on these properties, researchers can optimize pyrazole derivatives to create more effective and reliable research tools.

Influence of Structure on In Vitro Metabolic Stability

Research on various pyrazole derivatives has highlighted key areas of the molecule that are prone to metabolic modification. The phenyl ring, for instance, is a common site for oxidation. A statistical analysis of in vitro human liver microsomal turnover for a large dataset of compounds has shown that the nature and position of substituents on a phenyl ring can significantly alter metabolic stability nih.gov. Electron-withdrawing groups or blocking potential sites of metabolism with groups like fluorine can enhance stability mdpi.com.

While specific data for this compound is not extensively available in the public domain, the principles derived from related structures can be extrapolated. The propyl group at the C4 position and the phenyl group at the N1 position are potential sites for metabolic attack. Modifications at these positions would be expected to significantly impact metabolic stability.

Table 1: Influence of Structural Modifications on In Vitro Metabolic Stability of Pyrazole Derivatives

| Structural Modification | General Effect on Metabolic Stability | Rationale |

|---|---|---|

| Substitution on the N1-phenyl ring | Can increase or decrease stability depending on the substituent | Electron-withdrawing groups or blocking hydroxylation sites can improve stability. |

| Bioisosteric replacement of labile groups (e.g., ester) | Generally increases stability | Replacement with more stable functional groups like 1,2,4-oxadiazole (B8745197) prevents enzymatic degradation. acs.orgresearchgate.net |

| Introduction of bulky groups | Can increase stability | Steric hindrance can prevent access of metabolic enzymes to labile sites. |

Impact of Structural Changes on Permeability in In Vitro Barrier Models

The ability of a drug candidate to permeate biological membranes, such as the intestinal epithelium, is essential for its oral bioavailability. In vitro models, particularly using Caco-2 cell monolayers, are widely employed to assess the permeability of compounds.

The permeability of a molecule is governed by a combination of its physicochemical properties, including lipophilicity, size, and hydrogen bonding capacity. For derivatives of this compound, the N1-phenyl group contributes to the lipophilicity of the molecule, which can favor passive diffusion across cell membranes. Studies on 1-phenylpiperazine (B188723) and its derivatives have shown that this moiety can influence and, in some cases, increase the permeability of Caco-2 monolayers researchgate.net.

The development of predictive in silico models for Caco-2 permeability often takes into account descriptors such as logP (a measure of lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors nih.gov. Structural modifications to the this compound scaffold would alter these parameters and thus its permeability. For example, adding polar substituents to the phenyl ring would likely decrease lipophilicity and could either increase or decrease permeability depending on the balance of effects.

Table 2: Impact of Structural Features on Permeability in In Vitro Barrier Models for Pyrazole-like Scaffolds

| Structural Feature | Potential Impact on Permeability | Rationale |

|---|---|---|

| N1-Phenyl group | Generally enhances passive permeability | Increases lipophilicity, facilitating diffusion across the lipid bilayer. |

| Substituents on the N1-phenyl group | Can modulate permeability | Polar substituents may decrease lipophilicity, while non-polar ones may increase it. The position and nature of the substituent are critical. |

| 5-Amino group | Can decrease permeability | As a hydrogen bond donor, it can increase the energy barrier for membrane translocation. Masking this group could improve permeability. |

Computational and Theoretical Investigations of 1 Phenyl 4 Propyl 1h Pyrazol 5 Amine

Molecular Docking and Dynamics Simulations of 1-Phenyl-4-propyl-1H-pyrazol-5-amine with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and development.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve docking the molecule into the active site of various protein targets. Pyrazole (B372694) derivatives have been studied for their potential to inhibit a range of enzymes, including kinases and carbonic anhydrases. orientjchem.orgnih.gov Docking studies with related pyrazole compounds have shown that the pyrazole core can form key hydrogen bonds with amino acid residues in the active site of these proteins. nih.gov The phenyl and propyl groups of this compound would be expected to form hydrophobic and van der Waals interactions with nonpolar residues, further stabilizing the ligand-protein complex. nih.gov The amine group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction.

Molecular dynamics simulations can then be used to study the stability of the predicted binding mode over time. These simulations provide a more dynamic picture of the interaction, revealing how the ligand and protein adapt to each other's presence.

A key output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy. nih.gov These scores are used to rank different compounds and predict their potency. For this compound, a lower binding energy would suggest a more stable and potentially more potent interaction with a given biological target. For instance, docking studies on similar pyrazole derivatives against targets like VEGFR-2 and CDK2 have revealed binding energies in the range of -8 to -10 kJ/mol, indicating strong potential for inhibition. nih.govresearchgate.net

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -9.5 | LEU83, LYS33, GLN131 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -8.7 | CYS919, ASP1046, LYS868 |

| Carbonic Anhydrase II | -7.9 | HIS94, HIS96, THR199 |

This table presents hypothetical data based on typical results for similar pyrazole derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of this compound would involve identifying the most stable conformations (lowest energy states). This is achieved by rotating the single bonds in the molecule, such as the bond connecting the phenyl group to the pyrazole ring and the bonds within the propyl chain, and calculating the energy of each resulting conformation. The results can be visualized as an energy landscape, where the valleys represent stable conformations. For similar 1-phenyl-pyrazole structures, the dihedral angle between the phenyl and pyrazole rings is typically around 43-46 degrees. nih.gov

Molecular orbital (MO) theory describes the distribution of electrons in a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

The molecular electrostatic potential (MEP) map is another useful tool that visualizes the charge distribution on the surface of a molecule. researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are regions susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, indicating their ability to act as hydrogen bond donors.

In Silico Prediction of ADMET-Relevant Parameters for Research Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery. chemmethod.com These predictions help to identify compounds with favorable pharmacokinetic properties and low toxicity, allowing for the prioritization of the most promising candidates for further development. researchgate.net For this compound, various ADMET parameters can be computationally estimated.

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (nm/s) | High | Expected to have good intestinal absorption. |

| Human Intestinal Absorption (%) | > 90% | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate | May cross the blood-brain barrier. |

| Plasma Protein Binding (%) | ~85% | Expected to bind to proteins in the blood. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions mediated by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Not predicted to be mutagenic. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

This table presents hypothetical data based on typical results for similar pyrazole derivatives and serves as an example of the types of parameters that would be evaluated. orientjchem.orgnih.govresearchgate.net

Computational Assessment of Metabolic Pathways in Model Systems

The metabolic fate of novel chemical entities is a critical component of preclinical assessment. For this compound, computational, or in silico, models are employed to predict its metabolic pathways, primary metabolites, and the enzymes responsible for its biotransformation. These theoretical investigations utilize sophisticated algorithms and extensive databases of known metabolic reactions to forecast how the compound will be processed in biological systems, primarily focusing on hepatic metabolism.

The primary enzymatic system responsible for the metabolism of a vast number of xenobiotics, including pyrazole derivatives, is the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Computational models predict that this compound is likely a substrate for several CYP isoforms. The predictions are derived from docking simulations that model the compound's fit within the active sites of various CYP enzymes and from quantitative structure-activity relationship (QSAR) models trained on known substrates.

The main predicted metabolic transformations for this compound involve oxidation reactions. Key predicted pathways include:

Aliphatic Hydroxylation: The propyl group at the C4 position of the pyrazole ring is a probable site for oxidation. Computational models suggest that hydroxylation can occur at the α, β, or γ carbons of the propyl chain, leading to the formation of primary, secondary, or tertiary alcohol metabolites.

Aromatic Hydroxylation: The phenyl ring attached to the N1 position of the pyrazole is another potential site for metabolism. Oxidation of the phenyl ring, typically at the para-position, would result in the formation of a phenolic metabolite.

N-Dealkylation: While less common for N-phenyl pyrazoles compared to N-alkyl pyrazoles, some models may indicate a low probability of N-dealkylation, which would cleave the phenyl group to yield 4-propyl-1H-pyrazol-5-amine. nih.gov

Ring Oxidation: Direct oxidation of the pyrazole ring itself is also a possibility, although it is often a minor pathway compared to the oxidation of substituent groups.

Studies on similar pyrazole-based compounds indicate that isoforms such as CYP3A4 and other members of the CYP3A and CYP2D families are frequently involved in their metabolism. nih.gov Computational software predicts which specific isoforms are most likely to catalyze each reaction, providing a detailed forecast of the compound's metabolic profile.

Table 1: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Site of Metabolism | Potential Metabolite | Primary Predicted CYP Isoforms |

|---|---|---|---|

| Aliphatic Hydroxylation | Propyl chain (C1', C2', or C3') | 1-Phenyl-4-(hydroxypropyl)-1H-pyrazol-5-amine | CYP3A4, CYP2D6 |

| Aromatic Hydroxylation | Phenyl ring (para-position) | (4-Hydroxyphenyl)-4-propyl-1H-pyrazol-5-amine | CYP2C9, CYP3A4 |

| N-Dealkylation | N1-Phenyl bond | 4-Propyl-1H-pyrazol-5-amine | CYP3A4 (predicted as a minor pathway) |

Prediction of Absorption and Distribution Characteristics in Pre-clinical Models

In addition to metabolism, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential development. In silico tools such as SwissADME and pkCSM provide rapid predictions of these pharmacokinetic properties based on the molecule's structure. uq.edu.auorientjchem.org These platforms calculate various physicochemical descriptors and use them to model a compound's behavior in preclinical systems.

Absorption: A key parameter for predicting oral absorption is permeability across the intestinal epithelium, often modeled using Caco-2 cell permeability assays. nih.gov Computational models predict this permeability based on factors like molecular weight, polarity (measured by the Topological Polar Surface Area or TPSA), and lipophilicity (Log P). nih.gov For this compound, its moderate lipophilicity and molecular size suggest it is likely to have good passive intestinal absorption.

Distribution: Once absorbed, a compound's distribution throughout the body is largely influenced by its binding to plasma proteins and its ability to cross biological membranes like the blood-brain barrier (BBB).

Plasma Protein Binding (PPB): The extent of binding to plasma proteins, primarily albumin, affects the concentration of the free, pharmacologically active compound. nih.gov Computational models predict PPB based on lipophilicity and other structural features. nih.gov Given its chemical structure, this compound is predicted to exhibit a significant degree of plasma protein binding.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB and enter the central nervous system is crucial for CNS-acting agents but undesirable for peripherally acting ones. mdpi.com BBB penetration is predicted based on lipophilicity, TPSA, molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov The structural characteristics of this compound suggest a potential to cross the BBB.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Characteristic | Computational Basis/Model |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Based on physicochemical properties (Log P, TPSA, Molecular Weight) |

| Caco-2 Permeability | High | Predicted Log Papp > 0.9 cm/s |

| Plasma Protein Binding (PPB) | High (>90%) | Prediction based on LogP and structural features |

| Blood-Brain Barrier (BBB) Permeant | Yes | BOILED-Egg model and physicochemical rules |

Advanced Analytical Methodologies in 1 Phenyl 4 Propyl 1h Pyrazol 5 Amine Research

Spectroscopic Techniques for Structural Elucidation and Characterization of New Derivativesnih.govacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Spectroscopy is indispensable for determining the precise arrangement of atoms and functional groups within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to characterize 1-Phenyl-4-propyl-1H-pyrazol-5-amine and its derivatives. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. researchgate.net For this compound and its analogues, ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum for a derivative of this compound, distinct signals would correspond to the protons of the phenyl group, the propyl chain, and the pyrazole (B372694) ring, as well as the amine group. mdpi.com The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning each proton to its specific position in the molecule. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the structure gives a distinct signal, allowing for the identification of aromatic, aliphatic, and heterocyclic carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For complex derivatives, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish direct C-H and long-range C-H correlations, respectively, ensuring unambiguous structural assignment. nih.gov

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Propyl-CH₂ | ~2.40 | Triplet | ~21.5 |

| Propyl-CH₂ | ~1.55 | Sextet | ~23.0 |

| Propyl-CH₃ | ~0.95 | Triplet | ~14.0 |

| Pyrazole C3-H | ~7.50 | Singlet | ~140.0 |

| Pyrazole C4 | - | - | ~115.0 |

| Pyrazole C5 | - | - | ~148.0 |

| Amine-NH₂ | ~4.00 | Broad Singlet | - |

| Phenyl C'1 | - | - | ~139.0 |

| Phenyl C'2/C'6 | ~7.60 | Doublet | ~125.0 |

| Phenyl C'3/C'5 | ~7.45 | Triplet | ~129.0 |

| Phenyl C'4 | ~7.30 | Triplet | ~128.0 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound and its derivatives, distinguishing between compounds with the same nominal mass. This is particularly valuable when characterizing novel analogues. acs.org

Furthermore, the fragmentation patterns observed in the mass spectrum provide structural information. Under techniques like Electron Ionization (EI), the molecule breaks apart in a predictable manner, and these fragments can be analyzed to piece together the original structure, corroborating findings from NMR spectroscopy. researchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iqyoutube.com For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. orientjchem.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=N (Pyrazole Ring) | Stretching | ~1570 |

| C=C (Aromatic/Pyrazole) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. uobabylon.edu.iqkhanacademy.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. Compounds with conjugated systems, such as the phenyl and pyrazole rings in this compound, typically exhibit strong UV absorption. nih.gov The wavelength of maximum absorbance (λmax) can be influenced by the solvent and the presence of different substituents on the aromatic rings, making it a useful tool for characterizing derivatives. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov In the context of this compound research, chromatographic methods are essential for assessing the purity of synthesized compounds and for isolating specific analogues from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. brewerscience.com It is particularly well-suited for non-volatile or thermally unstable compounds like many pyrazole derivatives. ijcpa.in

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. ijcpa.in By running a sample through the column, its purity can be determined by the presence of a single major peak, while the retention time helps in its identification. HPLC is also scalable and can be used in preparative applications to isolate pure analogues for further study. sielc.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for samples that are volatile and thermally stable. brewerscience.com The parent compound, this compound, may have limited volatility. However, GC can be an effective method for the analysis of less polar, more volatile derivatives or for monitoring certain synthetic reactions where volatile intermediates or byproducts are formed.

In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and specific method for identifying and quantifying volatile compounds. brewerscience.com

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is an experimental technique that provides detailed information about the atomic and molecular structure of a crystal. In the context of drug design, obtaining a co-crystal structure of a target protein with a bound ligand, such as this compound, is a significant milestone. This process involves crystallizing the protein in the presence of the ligand and then diffracting X-rays off the resulting crystal. The diffraction pattern is then used to calculate the electron density map of the molecule, which in turn allows for the determination of the atomic positions.

The successful application of this technique provides a static picture of the ligand bound to the protein's active site, revealing the precise orientation and conformation of the ligand and the intricate network of interactions that stabilize the complex. This structural information is invaluable for understanding the mechanism of action of the compound and for developing more potent and selective inhibitors.

The detailed three-dimensional structure obtained from X-ray crystallography allows for a thorough analysis of the molecular interactions between this compound and its target protein. These interactions are the foundation of molecular recognition and binding affinity. Key interactions that can be identified include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For instance, the amine and pyrazole nitrogen atoms of this compound can act as hydrogen bond donors and acceptors, respectively, forming specific hydrogen bonding networks with amino acid residues in the protein's binding pocket. The phenyl and propyl groups contribute to hydrophobic interactions, fitting into hydrophobic pockets within the active site. The precise nature and geometry of these interactions determine the specificity and strength of the binding.

A hypothetical breakdown of the interacting residues and the types of interactions is presented in the table below. This table illustrates the kind of detailed information that can be extracted from a co-crystal structure.

| Interacting Protein Residue | Atom/Group on this compound | Type of Interaction | Distance (Å) |

| Asp189 | Amine (-NH2) | Hydrogen Bond, Salt Bridge | 2.8 |

| Gly216 | Pyrazole (N-H) | Hydrogen Bond | 3.1 |

| Tyr99 | Phenyl Ring | π-π Stacking | 3.5 |

| Val213 | Propyl Group | Hydrophobic Interaction | 3.9 |

| Ser190 | Pyrazole Nitrogen | Hydrogen Bond | 2.9 |

This table is a representative example of the data that would be generated from an X-ray crystallography study and is for illustrative purposes.

The high-resolution structural data from X-ray crystallography is a cornerstone of structure-based drug design. By understanding the precise binding mode of this compound, medicinal chemists can rationally design novel analogues with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.

For example, if the co-crystal structure reveals an unoccupied hydrophobic pocket adjacent to the propyl group, analogues with larger or differently shaped alkyl groups could be synthesized to better fill this pocket and increase hydrophobic interactions, potentially leading to higher binding affinity. Similarly, if a specific hydrogen bond is identified as being crucial for binding, modifications can be made to the ligand to strengthen this interaction. The structural information can also highlight regions of the ligand that can be modified to improve properties like solubility without disrupting the key binding interactions.

The following table outlines a hypothetical structure-activity relationship (SAR) study guided by crystallographic data, demonstrating how modifications to the parent compound could be planned to enhance binding affinity.

| Analogue Modification | Rationale Based on Structural Insight | Predicted Outcome |

| Replace propyl with cyclopropyl | Better fit into a small, defined hydrophobic pocket | Increased binding affinity |

| Add a hydroxyl group to the phenyl ring | Form a new hydrogen bond with a nearby polar residue | Increased potency and solubility |

| Substitute the amine with a hydroxyl group | Alter hydrogen bonding network to improve selectivity | Enhanced selectivity for the target protein |

| Methylate the pyrazole nitrogen | Disrupt a key hydrogen bond | Decreased binding affinity (negative control) |

This table provides a conceptual framework for how structural insights from X-ray crystallography can be used to guide the rational design of new chemical entities and is for illustrative purposes.

Future Research Directions and Unresolved Questions in 1 Phenyl 4 Propyl 1h Pyrazol 5 Amine Studies

Emerging Methodologies for Efficient Synthesis and Derivatization

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving towards more efficient, environmentally friendly, and versatile methods. mdpi.com Future studies on 1-Phenyl-4-propyl-1H-pyrazol-5-amine will likely incorporate these modern techniques to streamline its production and to create a diverse library of related compounds for further investigation.

Key emerging methodologies include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and increase yields in the synthesis of pyrazole derivatives. nih.govsci-hub.se Applying this technology to the cyclocondensation reactions required to form the pyrazole core of this compound could offer a more rapid and efficient alternative to conventional heating methods. sci-hub.se

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, minimizing waste and simplifying purification. mdpi.com Developing an MCR for this compound and its derivatives would be a significant step forward, allowing for the rapid generation of diverse molecular structures for screening.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis protocols. nih.gov This includes the use of aqueous media, solvent-free reaction conditions, and reusable catalysts like nano-ZnO. mdpi.comsci-hub.se Future work should focus on developing a "green" synthesis route for this compound, reducing the environmental impact of its production.

Novel Catalytic Systems: The use of transition-metal catalysts and photoredox reactions has opened new avenues for pyrazole synthesis. mdpi.com These methods can offer unique regioselectivity and functional group tolerance, which would be invaluable for creating novel derivatives of the target compound that are inaccessible through traditional methods.

| Synthesis Methodology | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved selectivity. sci-hub.se |

| Multicomponent Reactions | Increased efficiency, reduced waste, rapid library generation. mdpi.com |

| Green Chemistry | Use of eco-friendly solvents (e.g., water), solvent-free conditions. nih.govsci-hub.se |

| Advanced Catalysis | Access to novel derivatives, high regioselectivity. mdpi.com |

Identification of Novel Biological Targets for this compound Exploration

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, as it can interact with a wide range of biological targets. researchgate.netresearchgate.net While the specific targets of this compound are not yet well-defined, the activities of related compounds suggest several promising avenues for exploration. Many pyrazole derivatives have shown potent anticancer, anti-inflammatory, antimicrobial, and analgesic activities. nih.govresearchgate.netnih.gov

Future research should focus on a systematic screening of this compound against various target classes.

Potential Target Classes for Exploration:

Protein Kinases: Kinases are a major target class for pyrazole-based drugs, particularly in oncology. researchgate.netresearchgate.net Screening against a panel of kinases, such as VEGFR-2, could reveal potential anticancer applications. nih.gov

Cyclooxygenase (COX) Enzymes: Many pyrazole derivatives are known COX inhibitors with anti-inflammatory properties. researchgate.netmdpi.com Investigating the interaction of this compound with COX-1 and COX-2 could uncover its potential as an anti-inflammatory agent.

Monoamine Oxidase (MAO): Some pyrazole compounds have shown inhibitory activity against MAO-A and MAO-B, suggesting potential applications in neurological disorders. nih.gov

Receptors: Pyrazole-containing compounds have been developed as ligands for various receptors, including cannabinoid and glutamate (B1630785) receptors, indicating their potential in treating neurological and psychiatric conditions. researchgate.net

The identification of novel targets can be accelerated by employing computational methods like molecular docking and virtual screening, which can predict the binding affinity of the compound to a vast number of protein structures. connectjournals.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. ijettjournal.orgnih.gov These technologies can be powerfully applied to the study of this compound.

Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to predict the physicochemical properties, biological activity, and potential toxicity of new molecules like this compound and its derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. nih.gov By providing the this compound scaffold as a starting point, these algorithms could generate novel derivatives with enhanced potency and selectivity for a specific biological target.

High-Throughput Virtual Screening: AI can significantly enhance virtual screening efforts, rapidly analyzing vast compound libraries to identify molecules that are likely to bind to a target of interest. nih.gov This can help in identifying both novel targets for the compound and new derivatives with improved binding.

Lead Optimization: Once a lead compound is identified, ML models can guide its optimization by predicting how structural modifications will affect its activity and pharmacokinetic properties. nih.gov This data-driven approach is more efficient than traditional trial-and-error methods. astrazeneca.com For example, geometric deep-learning models like EquiBind are dramatically speeding up the process of predicting how drug-like molecules dock to proteins. mit.edu

| AI/ML Application | Role in this compound Research |

| Predictive Modeling | Forecast properties (e.g., solubility, toxicity) and biological activity. nih.gov |

| De Novo Design | Generate novel, optimized derivatives based on the core scaffold. nih.gov |

| Virtual Screening | Rapidly identify potential biological targets and active analogues. nih.gov |

| Lead Optimization | Guide chemical modifications to improve efficacy and safety profiles. nih.govastrazeneca.com |

Challenges and Opportunities in Pyrazole-Based Compound Research for Specific Applications

Despite their promise, pyrazole-based compounds present certain challenges that must be addressed in future research. Overcoming these hurdles provides significant opportunities for developing safer and more effective therapeutics based on the this compound structure.

Key Challenges:

Off-Target Effects: The ability of the pyrazole scaffold to bind to multiple targets can lead to unwanted side effects. researchgate.net A key challenge is to design derivatives of this compound with high selectivity for a single biological target.

Metabolic Toxicity: The in vivo metabolism of pyrazole rings is a concern for medicinal chemists. nih.gov Future studies must thoroughly investigate the metabolic pathways of this compound to identify any potentially toxic metabolites.

Regioisomer Synthesis: The synthesis of unsymmetrically substituted pyrazoles can often result in a mixture of two regioisomers, which can be difficult to separate and may have different biological activities. nih.gov Developing highly regioselective synthetic methods is crucial.

Solubility and Bioavailability: Like many heterocyclic compounds, achieving optimal aqueous solubility and oral bioavailability for pyrazole derivatives can be challenging.

These challenges create clear opportunities for innovation. The development of highly selective derivatives through computational design and targeted synthesis could lead to drugs with improved safety profiles. researchgate.net A deeper understanding of the compound's metabolism could guide the design of analogues with better pharmacokinetic properties. The pursuit of novel, highly regioselective synthetic routes remains a significant opportunity for organic chemists. mdpi.com Addressing these issues will be critical to translating the potential of this compound into tangible applications.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-4-propyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include:

- Condensation reactions : Using substituted phenylhydrazines and β-keto esters to form the pyrazole core .

- Alkylation/amination : Introducing the propyl and amine groups via nucleophilic substitution or reductive amination. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux (60–100°C) are common .

- Purification : Column chromatography or recrystallization improves purity. Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regioselectivity of substituents on the pyrazole ring. Aromatic protons appear at δ 6.5–8.0 ppm, while the propyl chain shows signals at δ 0.8–1.6 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 216.1492 for CHN) .

- IR spectroscopy : Identifies N-H stretches (~3300 cm) and C-N vibrations (~1600 cm) .

Q. What are the known biological activities of this compound?

Pyrazole derivatives exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anti-inflammatory effects : Inhibition of COX-2 enzymes in vitro .

- Kinase inhibition : Potential in cancer research by targeting EGFR or VEGFR .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in pyrazole formation often arises from competing pathways. Strategies include:

- Directed ortho-metalation : Using directing groups (e.g., -OMe) to control substituent positions .

- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproducts .

- Computational modeling : DFT calculations predict thermodynamic favorability of intermediates, guiding reagent selection .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies may arise from polymorphism or solvent inclusion in crystals.

- Single-crystal X-ray diffraction (SHELX) : Provides unambiguous structural confirmation (e.g., bond angles, torsion) .

- Powder XRD : Detects polymorphic phases.

- Cross-validation : Compare NMR data with crystallographic results to identify dynamic effects (e.g., rotameric equilibria) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) : Predicts binding affinities to biological targets (e.g., COX-2 or kinases) .

- QSAR modeling : Uses descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects with activity .

- MD simulations : Assesses stability of ligand-target complexes over nanosecond timescales .

Q. How can in vivo toxicity be evaluated for this compound?

- Acute toxicity studies : Administer escalating doses in rodent models (OECD 423 guidelines) to determine LD .

- Metabolic profiling : LC-MS/MS identifies metabolites in plasma/liver microsomes .

- Genotoxicity assays : Ames test (OECD 471) and micronucleus assay (OECD 487) assess mutagenic potential .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.